molecular formula C18H15NO3S B2588593 Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-09-8

Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2588593
CAS No.: 477490-09-8
M. Wt: 325.38
InChI Key: AFGZXDUFTDGNGQ-UHFFFAOYSA-N
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Description

“Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate” is a compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often involve the formation of aminothiophene derivatives through a condensation reaction . This involves the reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Synthetic Chemistry Applications

Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate and its derivatives are pivotal in synthetic chemistry, especially in the development of medicinally interesting, drug-like compounds. Cho, Neuenswander, and Larock (2010) reported the synthesis of a benzo[b]thiophene library utilizing palladium-catalyzed coupling methods, highlighting the compound's utility in generating diverse medicinally relevant structures (Cho, Neuenswander, & Larock, 2010). Additionally, research by Mancuso et al. (2014) demonstrated the flexibility of 2-alkynylbenzamides in reactions under oxidative carbonylation conditions, leading to the formation of isoindolinone and isobenzofuranimine derivatives, showcasing the adaptability of this compound in facilitating diverse synthetic pathways (Mancuso et al., 2014).

Material Science and Photocatalysis

In material science, compounds derived from this compound have been explored for their potential in photocatalytic applications. The study on the photodecomposition of propyzamide, a compound related to the chemical family of this compound, using TiO2-loaded adsorbents demonstrated an enhanced rate of mineralization, indicating its potential use in environmental remediation efforts (Torimoto et al., 1996).

Pharmacological Research

In the realm of pharmacology, derivatives of this compound have been synthesized and evaluated for their biological activities. The efficient synthesis of benzo[b]thiophene-2-carboxamidines, which inhibit urokinase-type plasminogen activator (uPA), underscores the potential of this compound in the development of new therapeutic agents. Bridges et al. (1993) described the synthesis of these derivatives, highlighting their importance as a new class of synthetic uPA inhibitors (Bridges, Lee, Schwartz, Towle, & Littlefield, 1993).

Properties

IUPAC Name

methyl 3-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-11-6-5-7-12(10-11)17(20)19-15-13-8-3-4-9-14(13)23-16(15)18(21)22-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGZXDUFTDGNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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